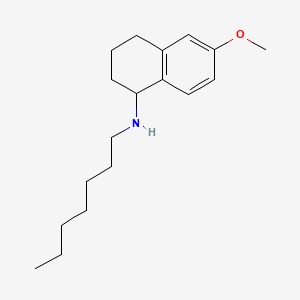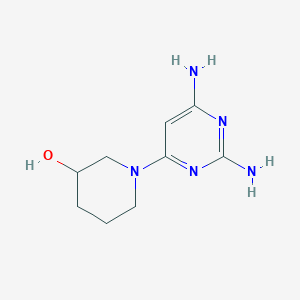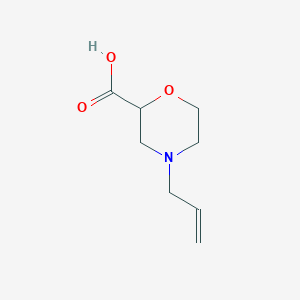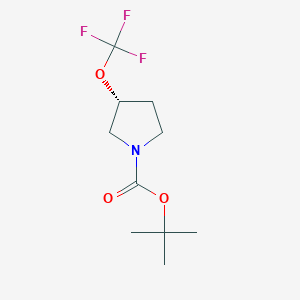
tert-butyl (3R)-3-(trifluoromethoxy)pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (3R)-3-(trifluoromethoxy)pyrrolidine-1-carboxylate is a chemical compound that features a pyrrolidine ring substituted with a trifluoromethoxy group and a tert-butyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (3R)-3-(trifluoromethoxy)pyrrolidine-1-carboxylate typically involves the reaction of a pyrrolidine derivative with a trifluoromethoxy group and a tert-butyl ester. One common method involves the use of flow microreactor systems, which provide a more efficient and sustainable approach compared to traditional batch processes . The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale flow microreactor systems to ensure consistent quality and yield. These systems allow for precise control over reaction parameters, leading to higher efficiency and reduced waste.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl (3R)-3-(trifluoromethoxy)pyrrolidine-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution. The presence of the trifluoromethoxy group and the tert-butyl ester can influence the reactivity and selectivity of these reactions.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide and reducing agents like lithium aluminum hydride. The reaction conditions often involve specific solvents and catalysts to achieve the desired transformation .
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the specific reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated compounds.
Scientific Research Applications
Tert-butyl (3R)-3-(trifluoromethoxy)pyrrolidine-1-carboxylate has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it may serve as a precursor for the development of pharmaceuticals and other bioactive compounds. Additionally, its unique structural properties make it valuable in industrial applications, such as the development of new materials and catalysts .
Mechanism of Action
The mechanism of action of tert-butyl (3R)-3-(trifluoromethoxy)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can influence the compound’s reactivity and binding affinity, while the tert-butyl ester can affect its stability and solubility. These factors contribute to the compound’s overall biological and chemical activity .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to tert-butyl (3R)-3-(trifluoromethoxy)pyrrolidine-1-carboxylate include other pyrrolidine derivatives with different substituents, such as tert-butyl (3R)-3-(methoxy)pyrrolidine-1-carboxylate and tert-butyl (3R)-3-(ethoxy)pyrrolidine-1-carboxylate .
Uniqueness: The uniqueness of this compound lies in the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes the compound particularly valuable in applications where these properties are advantageous, such as in the design of pharmaceuticals and advanced materials .
Properties
Molecular Formula |
C10H16F3NO3 |
|---|---|
Molecular Weight |
255.23 g/mol |
IUPAC Name |
tert-butyl (3R)-3-(trifluoromethoxy)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C10H16F3NO3/c1-9(2,3)17-8(15)14-5-4-7(6-14)16-10(11,12)13/h7H,4-6H2,1-3H3/t7-/m1/s1 |
InChI Key |
WVMFTUHMEJKBAC-SSDOTTSWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C1)OC(F)(F)F |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


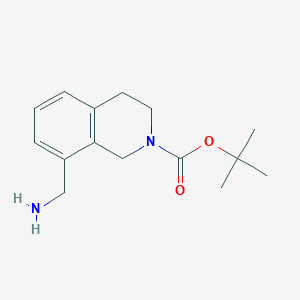
![6-[6-carboxylato-4,5-dihydroxy-2-[(11-methoxycarbonyl-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl)oxy]oxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B12099548.png)


![[2-(Diethylamino)ethyl][(4-methyl-1,3-thiazol-5-yl)methyl]amine](/img/structure/B12099561.png)


![1-[(4-fluorophenyl)methyl]-3-[(4-hydroxyphenyl)methyl]-1-(1-methylpiperidin-4-yl)urea;hydrochloride](/img/structure/B12099576.png)
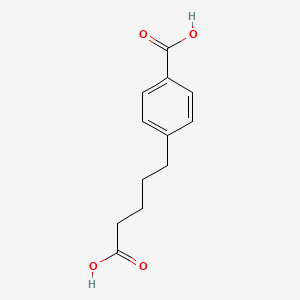
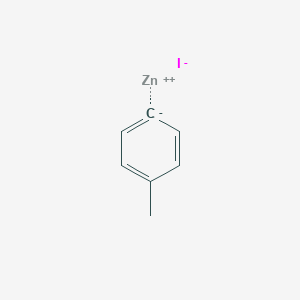
![Spiro[benzo[c]fluorene-7,9'-xanthene]](/img/structure/B12099622.png)
